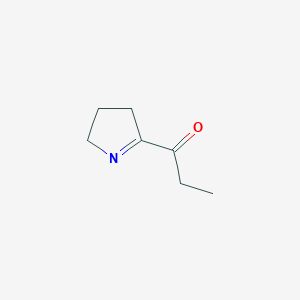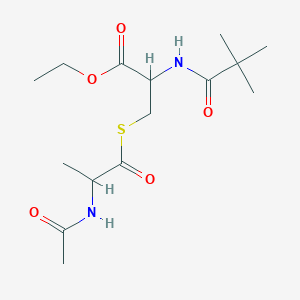
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, also known as EADP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid cysteine and has been found to have potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of ROS and pro-inflammatory cytokines in various cell types, including cancer cells. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate in various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate may increase its availability for research and potential clinical use.
Conclusion:
In conclusion, Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of ethyl 3-bromo-2-(2,2-dimethylpropanoylamino)propanoate with sodium thiolate to produce ethyl 3-(2-mercapto-2-methylpropanamido)propanoate. This intermediate is then reacted with acetic anhydride to produce ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, which is the final product.
Applications De Recherche Scientifique
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
Propriétés
Numéro CAS |
144965-09-3 |
|---|---|
Nom du produit |
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
Formule moléculaire |
C15H26N2O5S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
InChI |
InChI=1S/C15H26N2O5S/c1-7-22-12(19)11(17-14(21)15(4,5)6)8-23-13(20)9(2)16-10(3)18/h9,11H,7-8H2,1-6H3,(H,16,18)(H,17,21) |
Clé InChI |
UPTPRIZTFCXRGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
SMILES canonique |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
Synonymes |
pivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester SPM 5267 SPM-5267 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



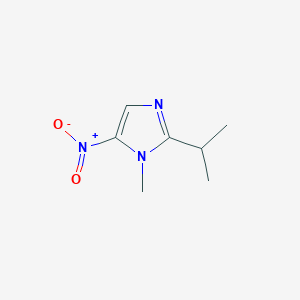

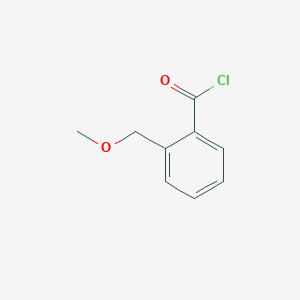

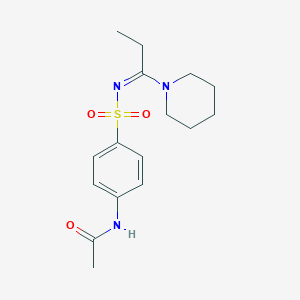
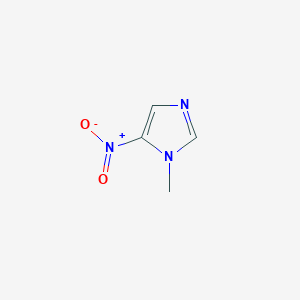

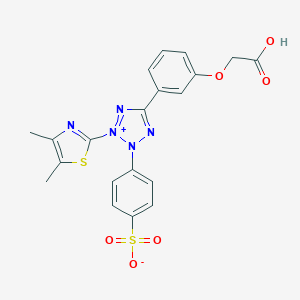
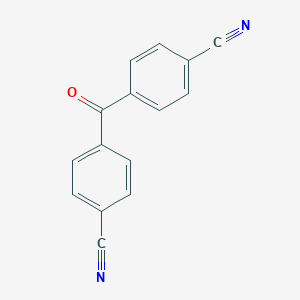
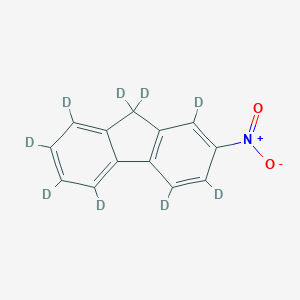

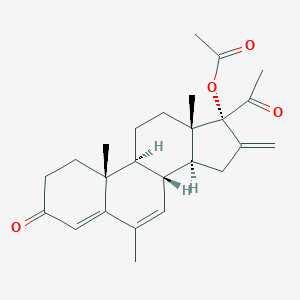
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
